REACTION_CXSMILES
|
C[O:2][C:3]([CH2:5][O:6][CH2:7][C:8](=O)[CH2:9][C:10]([O:12][CH2:13][CH3:14])=[O:11])=[O:4].[Cl:16][C:17]1[CH:24]=[CH:23][CH:22]=[CH:21][C:18]=1[CH:19]=O.[NH2:25]/[C:26](/[CH3:32])=[CH:27]\[C:28]([O:30][CH3:31])=[O:29]>CO>[Cl:16][C:17]1[CH:24]=[CH:23][CH:22]=[CH:21][C:18]=1[CH:19]1[C:27]([C:28]([O:30][CH3:31])=[O:29])=[C:26]([CH3:32])[NH:25][C:8]([CH2:7][O:6][CH2:5][C:3]([OH:2])=[O:4])=[C:9]1[C:10]([O:12][CH2:13][CH3:14])=[O:11]
|
Name
|
ethyl 4-(methoxycarbonylmethoxy)acetoacetate
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Quantity
|
200 g
|
Type
|
reactant
|
Smiles
|
COC(=O)COCC(CC(=O)OCC)=O
|
Name
|
|
Quantity
|
128.8 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=O)C=CC=C1
|
Name
|
|
Quantity
|
105.4 g
|
Type
|
reactant
|
Smiles
|
N\C(=C/C(=O)OC)\C
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 16 hours
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
ADDITION
|
Details
|
The residue was treated with 10% aqueous sodium hydroxide solution
|
Type
|
TEMPERATURE
|
Details
|
the mixture heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 1.5 hours
|
Duration
|
1.5 h
|
Type
|
WASH
|
Details
|
washed three times with dichloromethane
|
Type
|
EXTRACTION
|
Details
|
extracted into dichloromethane
|
Type
|
WASH
|
Details
|
The dichloromethane extracts were washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulphate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was recrystallised from ethyl acetate
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=CC=C1)C1C(=C(NC(=C1C(=O)OC)C)COCC(=O)O)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 63 g | |
YIELD: CALCULATEDPERCENTYIELD | 16.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |